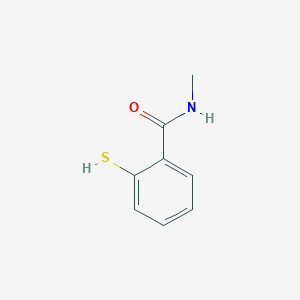

2-Mercapto-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-9-8(10)6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOAZNEQRHREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403947 | |

| Record name | 2-MERCAPTO-N-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20054-45-9 | |

| Record name | 2-MERCAPTO-N-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-Mercapto-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide is an organosulfur compound featuring a thiol (-SH) group at the ortho position of a benzamide (B126) ring, with a methyl substitution on the amide nitrogen. It presents as an off-white to pale yellow crystalline solid. This compound is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] Its bifunctional nature, containing both a thiol and an amide group, makes it a versatile building block in medicinal and coordination chemistry for the preparation of metal-binding ligands and other complex organic molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction optimization, and formulation development.

General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-2-sulfanylbenzamide | PubChem |

| CAS Number | 20054-45-9 | ChemicalBook, ChemScene |

| Molecular Formula | C₈H₉NOS | ChemicalBook, ChemScene |

| Molecular Weight | 167.23 g/mol | PubChem, Biosynth |

| Appearance | Off-White to Pale Beige/Yellow Solid | ChemicalBook |

| SMILES | CNC(=O)c1ccccc1S | ChemScene |

| InChIKey | VIFOAZNEQRHREM-UHFFFAOYSA-N | ChemSrc |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 90-96 °C | ChemicalBook |

| Boiling Point | 326.2 ± 25.0 °C (Predicted) | ChemicalBook |

| Density | 1.174 g/cm³ | ChemicalBook, iChemical |

| pKa | 5.89 ± 0.43 (Predicted) | ChemicalBook |

| LogP | 1.36 | ChemSrc |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol (B129727). Slightly soluble in Acetonitrile and Chloroform. | AVD Pharmaceuticals, ChemicalBook |

| Storage | 2-8°C, under inert atmosphere | ChemicalBook |

| Stability | Air Sensitive | ChemicalBook |

Key Applications & Synthetic Pathways

The primary application of this compound is as a key building block in pharmaceutical synthesis.

Role in Axitinib Synthesis

This compound is an indispensable intermediate for the synthesis of Axitinib, a targeted therapy for advanced renal cell carcinoma.[1][2] The synthesis is a convergent process where a functionalized indazole moiety is coupled with this compound.[3] This coupling, often catalyzed by palladium or copper, forms the critical thioether linkage central to the Axitinib molecule.[3] To mitigate the challenges of handling reactive thiols which are susceptible to oxidation, this compound is often prepared in-situ from its more stable disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide), via reductive cleavage just before the coupling reaction.[2][3]

Versatility in Drug Discovery

The presence of both a nucleophilic thiol group and a hydrogen-bonding-capable amide group makes this compound a versatile scaffold in drug discovery programs beyond its use in Axitinib.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for quality control and research applications.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[4]

-

Sample Preparation : The sample of this compound must be completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[5] If the sample is coarse, it should be crushed using a mortar and pestle.

-

Capillary Loading : A small amount of the powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a high-accuracy thermometer.[4][6]

-

Measurement :

-

An initial rapid determination is performed by heating quickly to find the approximate melting point.[6][7]

-

The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[6]

-

The initial melting point is the temperature at which the first drop of liquid appears. The final melting point is the temperature at which the entire sample has turned into a clear liquid. The range between these two points is recorded.

-

The procedure is repeated to ensure consistency. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[6]

-

Solubility Determination

This protocol provides a systematic approach to classifying the solubility of a compound in various solvents.

-

Water Solubility : Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[8] Observe if the compound dissolves completely.

-

Aqueous Base Solubility : If the compound is insoluble in water, add 0.75 mL of 5% sodium hydroxide (B78521) (NaOH) solution to a fresh sample. Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group (like the thiol group).[8][9]

-

Aqueous Acid Solubility : If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% hydrochloric acid (HCl) with a fresh sample.[8] Solubility in HCl indicates a basic functional group.

-

Organic Solvent Solubility : Separately, test the solubility in organic solvents such as ethanol, methanol, and DMSO by adding approximately 25 mg of the solid to 0.75 mL of the solvent and shaking.[10]

pKa Determination

The pKa of the thiol group is a key parameter influencing the compound's ionization state and reactivity at different pH levels. While various methods exist, potentiometric or spectrophotometric titration are common.[11][12]

-

Solution Preparation : Prepare a stock solution of this compound of a known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if needed to ensure solubility).

-

Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa is determined from the resulting sigmoid titration curve. The inflection point of the curve, or more accurately, the pH at which half of the thiol has been neutralized ([HA] = [A⁻]), corresponds to the pKa value.[11] Raman-based pH titration is another advanced method that can be used for determining the pKa of thiols.[13]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that are critical to its primary role as a pharmaceutical intermediate. Its melting point, solubility profile, and the acidic nature of its thiol group are key parameters that dictate its handling, purification, and reaction conditions. The detailed protocols and synthetic pathway diagrams provided in this guide offer a foundational resource for researchers and developers working with this versatile chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 20054-45-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.ws [chem.ws]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Mercapto-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the primary mechanism of action of 2-Mercapto-N-methylbenzamide. Contrary to functioning as a traditional pharmacologically active agent with a defined biological signaling pathway, the principal and well-documented role of this compound is as a critical chemical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib (B1684631). This guide will elucidate the "mechanism of action" of this compound within the context of this multi-step chemical synthesis, detailing its reactivity and role in forming the core structure of Axitinib. Furthermore, this document will explore the hypothetical biological activities of this compound based on its chemical structure, alongside generalized experimental protocols for investigating such potential actions.

Primary Mechanism of Action: A Key Intermediate in Axitinib Synthesis

The predominant role of this compound is to serve as a nucleophilic building block in the synthesis of Axitinib, a second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[1] Its mechanism of action in this context is a chemical one: the thiol (-SH) group of this compound participates in a palladium or copper-catalyzed cross-coupling reaction with a functionalized indazole moiety, typically an iodinated indazole derivative.[1][2] This reaction forms the central thioether linkage that constitutes the backbone of the Axitinib molecule.

The synthesis is a convergent process, where this compound and a functionalized indazole are prepared separately and then combined.[1] To circumvent the issue of the thiol group's susceptibility to oxidation, it is often generated in situ from its more stable disulfide precursor, 2,2'-dithiobis[N-methyl-benzamide], via reductive cleavage with an agent like sodium borohydride.[1]

Below is a diagram illustrating the workflow of Axitinib synthesis, highlighting the pivotal role of this compound.

Quantitative Data in Synthesis

The efficiency of the coupling reaction is crucial for the overall yield of Axitinib. The following table summarizes reported yields for the key synthetic steps involving this compound.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| Reductive Cleavage | 2,2'-dithiobis[N-methyl-benzamide] | Sodium borohydride, Tetrahydrofuran | This compound | 97.2 | 99.95 | [1] |

| Coupling Reaction | This compound, (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Potassium hydroxide (B78521), Copper(I) iodide, o-phenylenediamine (B120857), N,N-dimethylformamide | (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide | 81.4 | - | [1] |

| Alternative Coupling | 6-iodo-1H-indazole, this compound | Potassium carbonate, Copper iodide, Isopropyl alcohol, Ethylene glycol | 2-((1H-indazol-6-yl)thio)-N-methylbenzamide | Not specified | Not specified | [3][4] |

Hypothetical Biological Mechanism of Action

While its primary role is in chemical synthesis, the thiol group in this compound suggests a potential for biological activity through thiol-mediated covalent modification of proteins. Thiols are known to form covalent bonds with cysteine residues in proteins, which can lead to the modulation of protein function or enzyme inhibition.[1] This mechanism is speculative for this compound as a standalone agent, as there is a lack of published studies on its specific biological targets.

Some sources indicate that this compound has shown inhibitory activities against activated brain cells and cell lines.[4] However, without dedicated studies, these observations remain anecdotal.

The diagram below illustrates the general principle of thiol-mediated covalent protein modification.

Quantitative Biological Data

There is a notable absence of quantitative data regarding the biological activity of this compound in publicly available literature. This is consistent with its primary use as a synthetic intermediate rather than a therapeutic agent.

| Parameter | Value | Target | Reference |

| IC50 | Not Available | Not Available | N/A |

| EC50 | Not Available | Not Available | N/A |

| Binding Affinity (Kd) | Not Available | Not Available | N/A |

Experimental Protocols

Synthesis of Axitinib Precursor from this compound

This protocol is adapted from published patent literature for the copper-catalyzed coupling of this compound with a protected iodinated indazole derivative.[5]

Objective: To synthesize (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide.

Materials:

-

This compound

-

(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Potassium hydroxide (KOH)

-

Copper (I) iodide (CuI)

-

o-phenylenediamine

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under a positive nitrogen pressure, in a first flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (2 vol.).

-

Adjust the temperature to approximately 60°C.

-

Add potassium hydroxide (1.50 eq.) and stir the mixture for 1 hour at 60°C.

-

Add Copper (I) iodide (0.05 eq.) and o-phenylenediamine (0.10 eq.) and continue stirring for 1 hour at 60°C.

-

In a second flask, dissolve (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq.) in N,N-dimethylformamide (7 vol.) and adjust the temperature to 60°C.

-

Transfer the contents of the second flask to the first flask and increase the temperature to 90°C.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the solution to 35°C.

-

Add ethyl acetate (2.5 vol.) and water (10 vol.), then adjust the temperature to 25°C and stir for 1 hour.

-

Filter the resulting suspension and wash the filter cake with water (5 vol.).

-

Dry the solid under vacuum at 45°C for 16 hours to afford the desired product.

General Protocol for Assessing Thiol Reactivity (Hypothetical)

This protocol provides a general method for determining if a thiol-containing compound, such as this compound, can covalently modify a model protein. This is a generalized approach, as no specific biological target has been identified for this compound.

Objective: To assess the potential for thiol-reactivity of a test compound against a model protein containing cysteine residues.

Materials:

-

Test compound (e.g., this compound)

-

Model protein with accessible cysteine residues (e.g., Bovine Serum Albumin - BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ellman's Reagent (DTNB) for free thiol quantification

-

Mass spectrometer (e.g., LC-MS) for detecting protein adducts

-

Incubator or water bath

Procedure:

-

Protein Preparation: Prepare a solution of the model protein (e.g., 1 mg/mL BSA) in PBS.

-

Compound Incubation: Add the test compound to the protein solution at various concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) without the test compound.

-

Incubation: Incubate the mixtures at 37°C for a set period (e.g., 1, 4, or 24 hours).

-

Analysis of Covalent Modification (Mass Spectrometry):

-

After incubation, desalt the protein samples to remove the unreacted test compound.

-

Analyze the protein samples by LC-MS.

-

Look for an increase in the molecular weight of the protein corresponding to the addition of the test compound. The mass shift should equal the molecular weight of the test compound minus the hydrogen atom from the thiol.

-

-

Analysis of Free Thiol Depletion (Ellman's Reagent Assay):

-

In a separate experiment, after incubation, measure the remaining free thiols in the protein solution using Ellman's Reagent according to the manufacturer's protocol.

-

A decrease in the number of free thiols in the presence of the test compound compared to the control indicates a reaction between the compound and the protein's cysteine residues.

-

Conclusion

The mechanism of action of this compound is most accurately and extensively described in the context of synthetic organic chemistry, where it functions as an essential precursor to the anticancer drug Axitinib. Its thiol group is the key functional moiety that enables the formation of a critical thioether bond in the Axitinib structure through a metal-catalyzed cross-coupling reaction. While the presence of this thiol group suggests a potential for biological activity via covalent modification of proteins, this remains a hypothetical mechanism due to a lack of dedicated research and supporting quantitative data. For drug development professionals and researchers, this compound should be primarily regarded as a valuable synthetic intermediate, with its "mechanism of action" being its chemical reactivity in the construction of more complex pharmaceutical agents.

References

In Silico Modeling of 2-Mercapto-N-methylbenzamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-N-methylbenzamide is a chemical compound with known applications as a synthetic intermediate in the pharmaceutical industry, notably in the synthesis of the tyrosine kinase inhibitor, Axitinib.[1][2] The therapeutic potential of benzamide (B126) derivatives is vast, and in silico modeling provides a powerful avenue to explore their interactions with biological targets, elucidate mechanisms of action, and guide further drug development. This technical guide outlines a comprehensive in silico approach to characterizing the interactions of this compound, leveraging established computational methodologies. While specific experimental data for this compound is limited, this document serves as a roadmap for its virtual screening and interaction analysis, drawing on protocols applied to analogous benzamide structures.

Introduction to this compound

This compound (C₈H₉NOS) is a sulfur-containing benzamide derivative.[3][4] Its thiol (-SH) group is a key functional feature, potentially engaging in covalent interactions with cysteine residues in proteins, thereby modulating their function.[5] The broader class of mercaptobenzimidazoles and benzamides has been explored for a range of biological activities, including the inhibition of enzymes and signaling pathways crucial in various diseases.[6][7][8] Given its role as a precursor to Axitinib, a potent VEGFR inhibitor, a primary hypothetical target for in silico investigation would be the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinases.

In Silico Experimental Workflow

The in silico analysis of this compound can be systematically approached through a multi-step computational workflow. This process, from target identification to the analysis of molecular dynamics, allows for a comprehensive understanding of the compound's potential biological activity.

Figure 1: In Silico Experimental Workflow.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., VEGFR2) from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues at a physiological pH.

-

Perform energy minimization using a suitable force field (e.g., CHARMm or AMBER) to relieve steric clashes.[9]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software.

-

Perform energy minimization of the ligand using a force field like MMFF94.[10]

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a known inhibitor or a predicted active site.

-

Utilize docking software such as AutoDock Vina, Schrödinger's Glide, or CLC Drug Discovery Workbench to perform the docking calculations.[10]

-

The software will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.[11][12]

Protocol:

-

System Setup:

-

Select the most promising protein-ligand complex from the docking results.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).[13]

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

-

Equilibrate the system under the NPT (constant pressure) ensemble.

-

Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds).[14] The simulation is typically run using software like AMBER or GROMACS.[11][13]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Examine the persistence of key interactions (e.g., hydrogen bonds) over time.

-

Binding Free Energy Calculation

This calculation provides a more accurate estimation of the binding affinity than docking scores alone.

Protocol:

-

MM-PBSA/GBSA:

-

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are commonly used.

-

These methods calculate the binding free energy by combining molecular mechanics energy terms and solvation energies.

-

Snapshots from the stable portion of the MD trajectory are used for this calculation.

-

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[15][16]

Protocol:

-

Property Calculation:

Hypothetical Signaling Pathway Interaction

Given the use of this compound as a precursor for Axitinib, a plausible mechanism of action would be the inhibition of the VEGFR signaling pathway, which is critical in angiogenesis.

Figure 2: Hypothetical Inhibition of VEGFR Signaling.

Quantitative Data Presentation (Hypothetical)

The following tables present a hypothetical summary of in silico data for this compound against VEGFR2, based on the methodologies described. This data is for illustrative purposes to demonstrate how results would be structured.

Table 1: Molecular Docking and Binding Free Energy

| Ligand | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Binding Free Energy (MM-GBSA, kcal/mol) | Key Interacting Residues |

| This compound | VEGFR2 | -7.5 | ~250 | -45.2 | Cys919, Asp1046, Glu885 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 167.23 | < 500 |

| LogP | 1.85 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Blood-Brain Barrier Permeability | Low | - |

| Hepatotoxicity | Unlikely | - |

| AMES Toxicity | Non-mutagenic | - |

Conclusion

This guide provides a comprehensive framework for the in silico modeling of this compound interactions. By following the detailed protocols for molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential biological targets and mechanism of action. While the specific data presented is hypothetical, the workflow and methodologies are grounded in established computational practices. This approach can significantly accelerate the early stages of drug discovery, enabling a more targeted and efficient experimental validation process for this and other promising benzamide derivatives.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 20054-45-9 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C8H9NOS | CID 4525601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 20054-45-9 | Benchchem [benchchem.com]

- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpbsci.com [jpbsci.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. psecommunity.org [psecommunity.org]

- 12. dovepress.com [dovepress.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. epstem.net [epstem.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

2-Mercapto-N-methylbenzamide: A Linchpin in Targeted Cancer Therapy

CAS Number: 20054-45-9

This technical guide provides an in-depth overview of 2-Mercapto-N-methylbenzamide, a critical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and its role in the mechanism of action of Axitinib.

Introduction

This compound is a key building block in the manufacturing of Axitinib, a second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1][2] While not an active pharmaceutical ingredient itself, its purity and efficient synthesis are paramount to the quality and efficacy of the final drug product. This guide will explore the technical details of this compound, including its chemical properties, synthesis protocols, and its place within the broader context of Axitinib's therapeutic action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 20054-45-9 | [3][4][5][6] |

| Molecular Formula | C₈H₉NOS | [3][7] |

| Molecular Weight | 167.23 g/mol | [3][7] |

| Appearance | White Powder | [7] |

| Purity | ≥95% | [3][7] |

| SMILES | CNC(=O)c1ccccc1S | [3][7] |

| InChI Key | VIFOAZNEQRHREM-UHFFFAOYSA-N | [7] |

Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. A non-exhaustive list of suppliers is provided below.

| Supplier | Website |

| ChemScene | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| Theorem Chemical | --INVALID-LINK-- |

| Simson Pharma Limited | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

| ECHEMI | --INVALID-LINK-- |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the reduction of its disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide).[1][2]

Experimental Protocol: Reduction of 2,2'-Disulfanediylbis(N-methylbenzamide)

Materials:

-

2,2'-Disulfanediylbis(N-methylbenzamide)

-

Sodium tetrahydroborate (NaBH₄)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Dissolve 2,2'-Disulfanediylbis(N-methylbenzamide) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add sodium tetrahydroborate (NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product may be further purified by column chromatography or recrystallization.

Role in Axitinib Synthesis and Mechanism of Action

This compound is a crucial intermediate in a convergent synthesis approach to Axitinib.[1] It is coupled with a functionalized indazole moiety to form the core thioether linkage of the Axitinib molecule.[1]

Axitinib itself is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFRβ), and c-KIT.[5][6][8] This inhibition blocks the ATP-binding site of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The key pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cancer cell proliferation, survival, and angiogenesis.[5][9] More recent research has also indicated that Axitinib can block Wnt/β-catenin signaling.[4]

Axitinib's Impact on Cellular Signaling

dot

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 20054-45-9 [chemicalbook.com]

- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 4. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is Axitinib used for? [synapse.patsnap.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectral Analysis of 2-Mercapto-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 2-Mercapto-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound based on the analysis of its structural analogue, N-methylbenzamide, and known substituent effects of a thiol group on an aromatic ring.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~6.5 | br s | 1H | N-H |

| ~3.5 | s | 1H | S-H |

| 3.0 | d | 3H | N-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ ppm) | Assignment |

| ~169 | C=O |

| ~138 | Ar-C (C-S) |

| ~134 | Ar-C (C-CONH) |

| ~131 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~125 | Ar-C |

| ~27 | N-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2550 | Weak | S-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1450-1600 | Medium-Weak | Aromatic C=C stretches |

| ~750 | Strong | Ortho-disubstituted benzene (B151609) C-H bend |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M - SH]⁺ |

| 105 | High | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 58 | Moderate | [CH₃NH=CHOH]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-1.0 mL).[1] The solution is then transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet technique.[2] A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, 100-200 mg) in an agate mortar and pestle. The finely ground powder is then compressed in a pellet die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[3] A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is recorded in positive ion mode.

Visualizations

Spectral Analysis Workflow

¹H NMR Structural Correlation

Mass Spectrometry Fragmentation Pathway

References

Solubility of 2-Mercapto-N-methylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Mercapto-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly for the development of novel therapeutics. This document summarizes the available solubility data, provides a detailed experimental protocol for determining its solubility, and presents a visual workflow to aid in experimental design.

Introduction

This compound is an organosulfur compound utilized as a versatile building block in the synthesis of various pharmaceutical agents. Its solubility in different solvents is a fundamental physicochemical property that influences reaction kinetics, purification processes, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore essential for researchers in drug discovery and development.

Solubility Profile of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Ethanol | Soluble[1][2] |

| Methanol | Soluble[1][2][3] |

| Acetonitrile | Slightly Soluble[3] |

| Chloroform | Slightly Soluble[3] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise formulation and process development, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the shake-flask method, a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. This method is suitable for generating precise and reproducible solubility data for this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, chloroform, purified water)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte

-

Mobile phase for HPLC

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid in the supernatant does not change over time, confirming that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

For highly concentrated samples, immediately dilute the supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the linear range of the analytical method. A dilution factor should be chosen to ensure the final concentration is appropriate for accurate quantification.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a pre-validated HPLC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated supernatant by accounting for the dilution factor used.

-

The resulting value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. The detailed methodology for the shake-flask method, coupled with HPLC analysis, offers a reliable approach for researchers to generate the critical solubility data needed for advancing drug discovery and development projects involving this important pharmaceutical intermediate. Adherence to a standardized protocol is crucial for ensuring the accuracy and reproducibility of solubility measurements.

References

An In-Depth Technical Guide to the Historical Context and Discovery of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. These compounds have demonstrated significant clinical value across diverse fields, including central nervous system (CNS) disorders, oncology, and metabolic diseases. The adaptability of the benzamide core enables precise modifications of its physicochemical properties and optimization of interactions with specific biological targets, making it a highly productive area for the discovery of new therapeutics. This technical guide provides a comprehensive overview of the historical context, discovery, mechanisms of action, and evaluation of benzamide derivatives.

Historical Context and Discovery

The journey of benzamide derivatives in medicine began serendipitously. In the late 1950s, French researchers, while aiming to enhance the antiarrhythmic properties of procainamide, synthesized metoclopramide.[1] Subsequent refinements of this molecule led to the development of sulpiride (B1682569), the first substituted benzamide antipsychotic.[1] This marked a significant milestone, as sulpiride exhibited a different side effect profile compared to the then-dominant phenothiazine (B1677639) and butyrophenone (B1668137) antipsychotics.[2]

The dopaminergic antidepressant effects of substituted benzamides like sulpiride were proposed in the late 1970s.[3] The unique pharmacological profile of these compounds, characterized by selective antagonism of dopamine (B1211576) D2 and D3 receptors, spurred further research.[3] This led to the synthesis of amisulpride (B195569) in 1975, which was initially marketed in Italy for dysthymia, a form of mild depression, before its widespread use as an antipsychotic.[3][4]

The therapeutic applications of benzamides have since expanded beyond psychiatry. Certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), showing promise as anticancer agents.[5] Another avenue of research has focused on benzamide riboside, which is metabolized to an NAD analog that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a target in cancer therapy.[5][6] This versatility underscores the enduring importance of the benzamide scaffold in drug discovery.

Mechanism of Action

The therapeutic effects of benzamide derivatives are diverse, stemming from their interaction with various biological targets.

Antagonism of Dopamine D2 and D3 Receptors

The primary mechanism of action for the antipsychotic effects of substituted benzamides is the blockade of dopamine D2 and D3 receptors.[5] Unlike classical neuroleptics, many benzamides exhibit a higher affinity for dopamine receptors in the mesolimbic pathway compared to the striatum.[4][7] This regional selectivity is thought to contribute to their "atypical" profile, with a lower propensity to induce extrapyramidal side effects (movement disorders).[4][7]

At low doses, some benzamides, like amisulpride, are believed to preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and may contribute to their efficacy against the negative symptoms of schizophrenia and depression.[8] At higher doses, they act as antagonists at postsynaptic D2/D3 receptors, which is responsible for their antipsychotic effects on positive symptoms.[4][8] D2-like receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9]

Modulation of Serotonin (B10506) 5-HT7 Receptors

Several benzamide antipsychotics also interact with serotonin receptors.[10][11] Notably, the R-enantiomer of amisulpride has a significant affinity for the 5-HT7 receptor, where it acts as an antagonist.[11] The 5-HT7 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.[7][12] Antagonism of this pathway is thought to contribute to the antidepressant effects observed with some benzamide derivatives.[11]

Quantitative Data Presentation

The following tables summarize key quantitative data for prominent benzamide derivatives, facilitating comparison of their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

| Compound | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT7 | Reference(s) |

| Amisulpride | 2.8 | 3.2 | >10,000 | >10,000 | 30 | [8][11] |

| (S)-Amisulpride | 1.0 | - | - | - | - | [11] |

| (R)-Amisulpride | 38.2 | - | - | - | 11.5 | [11] |

| Sulpiride | 29.5 | 17.0 | >10,000 | >10,000 | - | [8] |

| Tiapride | ~1000s | ~1000s | >10,000 | >10,000 | - | [1] |

| Raclopride | 1.8 | 3.5 | 3,100 | 1,800 | - | [13] |

| Nemonapride | 0.45 | 0.22 | 1,200 | 200 | - | [13] |

| Mazapertine | 1.3 | - | 3.1 | - | - | [12] |

Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Properties of Selected Benzamide Antipsychotics in Humans

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |

| Sulpiride (oral) | 150-350 (200 mg) | 3-6 | ~7-8 | 27-35 | [1][3] |

| Sulpiride (IM) | - | - | ~6.7 | 100 | [14] |

| Amisulpride (oral) | ~560 (400 mg) | ~1-4 | ~12 | ~48 | [15] |

| Tiapride (oral) | - | - | ~2.9-3.6 | ~75 | [15] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Table 3: Clinical Efficacy Data for Amisulpride in Schizophrenia

| Study | Comparator | Duration | Primary Outcome | Mean Change from Baseline | Reference(s) |

| BeSt InTro Trial | Aripiprazole, Olanzapine | 52 weeks | PANSS Total Score | Amisulpride: -32.7; Aripiprazole: -21.9; Olanzapine: -23.3 | [6] |

| Meta-analysis | Conventional Antipsychotics | Various | BPRS Score | Amisulpride showed significant superiority | [4][11] |

| Meta-analysis | Placebo (Negative Symptoms) | Various | SANS Score | Amisulpride was significantly more effective | [4][10] |

PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; SANS: Scale for the Assessment of Negative Symptoms.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the discovery and development of novel benzamide derivatives.

General Synthesis of N-Substituted Benzamide Derivatives

This protocol outlines a general method for the synthesis of N-substituted benzamides via the coupling of a benzoic acid derivative with an amine.

Materials:

-

Substituted benzoic acid

-

Thionyl chloride or a coupling agent (e.g., EDC, DCC)

-

Substituted amine

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acyl Chloride Formation): To a solution of the substituted benzoic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride.

-

Method B (Coupling Agent): Dissolve the substituted benzoic acid and the substituted amine in an anhydrous solvent. Add the coupling agent (e.g., EDC) and a catalytic amount of a base.

-

-

Amide Bond Formation:

-

Dissolve the crude acyl chloride in an anhydrous solvent.

-

To this solution, add the substituted amine and a base (e.g., triethylamine) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO3 solution), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted benzamide derivative.

-

Radioligand Displacement Assay for Dopamine D2 Receptor Binding Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[9]

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[9]

-

Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist.[2][9]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding determinator: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Test compounds (benzamide derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration close to its Kd, and either the vehicle (for total binding), the non-specific binding determinator, or the test compound at various concentrations.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Phencyclidine (PCP)-Induced Hyperactivity Model

This animal model is used to assess the potential antipsychotic activity of test compounds by measuring their ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).[16][17]

Materials:

-

Phencyclidine (PCP) hydrochloride.

-

Test compound (benzamide derivative).

-

Vehicle for PCP and the test compound (e.g., saline).

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

-

Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment.

-

Habituation: On the day of the experiment, place the mice individually into the open-field chambers and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

Administer the test compound or its vehicle at a predetermined time before the PCP injection (e.g., 30-60 minutes, depending on the route of administration).

-

Administer PCP (e.g., 3-10 mg/kg, intraperitoneally or subcutaneously) or its vehicle.[16]

-

-

Locomotor Activity Recording: Immediately after the PCP injection, place the mice back into the activity chambers and record their locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).[18]

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on PCP-induced hyperactivity relative to the vehicle-treated control group. A significant reduction in PCP-induced hyperactivity by the test compound suggests potential antipsychotic efficacy.

Drug Discovery and Development

The discovery of novel benzamide derivatives follows a structured workflow, integrating various scientific disciplines.

Structure-Activity Relationships (SAR)

The pharmacological activity of benzamide derivatives is highly dependent on their chemical structure. Key SAR insights for antipsychotic benzamides include:

-

The Benzamide Core: The substituted benzamide moiety is essential for activity. The nature and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity.

-

The Amine Moiety: The basic amine is crucial for interaction with the aspartate residue in the third transmembrane domain of dopamine receptors. The structure of the amine-containing ring (e.g., piperidine, piperazine (B1678402), pyrrolidine) modulates potency and selectivity.

-

The Linker: The chain connecting the benzamide core and the basic amine affects the molecule's conformation and its ability to fit into the receptor binding pocket.

(Note: The above DOT script for the SAR diagram is conceptual and would require a specific chemical structure image for proper rendering.)

Conclusion

Benzamide derivatives represent a remarkably successful and versatile class of therapeutic agents. From their serendipitous discovery to their rational design as highly selective receptor modulators, their history is a testament to the evolution of medicinal chemistry. The continuous exploration of the benzamide scaffold, guided by a deep understanding of structure-activity relationships and sophisticated experimental evaluation, promises to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases. This guide provides a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. karger.com [karger.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 4. psychiatriapolska.pl [psychiatriapolska.pl]

- 5. researchgate.net [researchgate.net]

- 6. Contributions of crystal structures, molecular electrostatic potential maps, and lipophilicity data to structure-activity relationships of some conformationally restricted nortropane benzamide neuroleptics | Semantic Scholar [semanticscholar.org]

- 7. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. seragpsych.com [seragpsych.com]

- 15. Pharmacokinetics | Clinical pharmacology of antipsychotics | Clinical pharmacology | Faculty of Medicine, Masaryk University [is.muni.cz]

- 16. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phencyclidine-induced behaviour in mice prevented by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Neonatal phencyclidine treatment in mice induces behavioral, histological and neurochemical abnormalities in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

Mercaptobenzamide Compounds in Medicinal Chemistry: A Comprehensive Technical Review

Mercaptobenzamide and its derivatives represent a versatile class of compounds with significant and wide-ranging applications in medicinal chemistry. Their unique structural features, particularly the presence of a reactive thiol group and an amide linkage that can be readily modified, have made them attractive scaffolds for the development of novel therapeutic agents.[1] This technical guide provides an in-depth review of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of mercaptobenzamide compounds, with a focus on their role as anti-HIV agents, antimicrobials, and enzyme inhibitors.

Synthesis of Mercaptobenzamide Derivatives

The synthesis of mercaptobenzamide derivatives can be achieved through various chemical strategies. A common approach for creating mercaptobenzamide prodrugs involves a two-step, one-pot general sequence.[2] This method typically starts with a thiosalicylic acid or a related mercapto-substituted carboxylic acid, which is then treated with a suitable electrophile to protect the thiol group, followed by amide bond formation. Another notable synthetic route is the Mannich reaction, which has been employed to synthesize a series of 2-mercaptobenzimidazole (B194830) derivatives.[3]

Below is a generalized workflow for the synthesis of mercaptobenzamide derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2-Mercapto-N-methylbenzamide

Introduction

2-Mercapto-N-methylbenzamide is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the tyrosine kinase inhibitor Axitinib, which is utilized in cancer therapy[1]. Its structure, featuring both a thiol and an amide functional group, makes it a versatile building block in medicinal chemistry. This application note provides a detailed protocol for the laboratory synthesis of this compound via the reduction of its disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide). An alternative theoretical pathway commencing from thiosalicylic acid is also discussed.

Materials and Methods

Protocol 1: Synthesis of this compound via Disulfide Reduction

This protocol is adapted from established methods for the reductive cleavage of disulfide bonds to yield thiols[1][2]. The starting material, 2,2'-Disulfanediylbis(N-methylbenzamide), can be synthesized from 2,2'-dithiosalicylic acid.

Reagents and Equipment:

-

2,2'-Disulfanediylbis(N-methylbenzamide)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Inert gas supply (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2'-Disulfanediylbis(N-methylbenzamide) in anhydrous THF.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. It is crucial to maintain the internal temperature below 10 °C during the addition.

-

Reaction Progression: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Acidification: Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Washing: Wash the combined organic extracts with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Alternative Synthetic Route: Amidation of Thiosalicylic Acid

An alternative approach to synthesize this compound is through the direct amidation of thiosalicylic acid with methylamine (B109427). This would typically involve the use of a coupling agent to facilitate the formation of the amide bond.

Conceptual Steps:

-

Activation of Carboxylic Acid: Thiosalicylic acid would be reacted with a coupling agent (e.g., DCC, EDC) to form an activated intermediate.

-

Amidation: The activated intermediate would then be reacted with methylamine to form the desired amide.

-

Work-up and Purification: A standard aqueous work-up followed by purification would be necessary to isolate the final product.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉NOS | [3] |

| Molecular Weight | 167.23 g/mol | [3] |

| Appearance | Pale yellow to off-white solid | |

| Melting Point | 94-96 °C | [4] |

| Reaction Time | 2-4 hours | [2] |

| Reaction Temperature | 0-5 °C (addition), then room temp. | [2] |

Experimental Workflow and Diagrams

Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

References

Application Notes and Protocols for High-Throughput Screening of 2-Mercapto-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide is a synthetic compound recognized as a key intermediate in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Axitinib is a multi-target tyrosine kinase inhibitor used in cancer therapy.[1][3][4] While primarily known as a precursor, this compound itself has been noted to possess inhibitory activities against activated brain cells and cell lines.[5][6] This suggests potential intrinsic biological activity that warrants further investigation through high-throughput screening (HTS) to identify and characterize its potential as a modulator of various signaling pathways, particularly those involving protein kinases.

These application notes provide a framework and detailed protocols for the high-throughput screening of this compound and its analogs to elucidate their biological targets and mechanisms of action.

Hypothetical Signaling Pathway: Tyrosine Kinase Inhibition

Given its structural relationship to Axitinib, a primary hypothesis is that this compound may exhibit inhibitory activity against receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit. The diagram below illustrates a generalized RTK signaling pathway that can be targeted for inhibition.

References

- 1. This compound | 20054-45-9 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 20054-45-9 | FM45433 [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

2-Mercapto-N-methylbenzamide: Current Understanding and Future Research Directions

Initial investigations into 2-Mercapto-N-methylbenzamide have not identified a specific protein target for which it serves as a well-characterized chemical probe. While the compound is a known key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Axitinib, its direct biological activities and protein interactions remain largely unexplored in publicly available scientific literature. This report summarizes the current knowledge of this compound and outlines the necessary future research to establish it as a chemical probe.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉NOS |

| Molecular Weight | 167.23 g/mol |

| CAS Number | 20054-45-9 |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Known Biological Context

The primary role of this compound, as documented in chemical and pharmaceutical literature, is as a crucial building block in the multi-step synthesis of Axitinib. Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and c-KIT (stem cell factor receptor). The synthesis of Axitinib involves the coupling of this compound with a substituted indazole core.

Some preliminary and general biological activities have been anecdotally reported, including inhibitory effects on "activated brain cells and cell lines" and potential inhibition of "hydroxymethyl transferase," which could affect serotonin (B10506) production. However, these observations lack the specificity and detailed characterization required to designate a direct protein target.

Interestingly, the disulfide dimer of this compound, 2,2'-dithiobis(N-methylbenzamide), has been investigated as an anti-HIV agent. Its mechanism of action is reported to involve the disruption of the zinc finger domains of the HIV-1 nucleocapsid protein (NCp7). This suggests that the thiol group of this compound could potentially interact with metal-containing proteins or cysteine residues in protein active sites.

Future Research to Identify a Target Protein

To establish this compound as a chemical probe, a systematic approach to target identification and validation is necessary. The following experimental workflow is proposed:

Experimental Protocols

1. High-Throughput Phenotypic Screening:

-

Objective: To identify a cellular process or pathway modulated by this compound.

-

Methodology:

-

Select a diverse panel of human cancer cell lines.

-

Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM).

-

Utilize automated microscopy and image analysis to assess various cellular phenotypes, such as cell morphology, proliferation, apoptosis, and cell cycle progression.

-

Identify a consistent and potent phenotypic response for further investigation.

-

2. Affinity-Based Target Identification:

-

Objective: To isolate proteins that directly bind to this compound.

-

Methodology:

-

Synthesize an affinity matrix by immobilizing this compound onto a solid support (e.g., sepharose beads).

-

Prepare cell lysates from a responsive cell line identified in the phenotypic screen.

-

Incubate the cell lysate with the affinity matrix.

-

Wash away non-specifically bound proteins.

-

Elute specifically bound proteins using a competitor (e.g., excess free compound) or by changing buffer conditions.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

3. Direct Binding Assays (Surface Plasmon Resonance - SPR):

-

Objective: To confirm and quantify the binding affinity of this compound to a candidate protein.

-

Methodology:

-

Immobilize the purified candidate protein onto an SPR sensor chip.

-

Flow various concentrations of this compound over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the binding.

-

Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

Conclusion

While this compound is a commercially available compound with a defined role in chemical synthesis, its utility as a chemical probe is currently unrealized due to the absence of a known and validated protein target. The research community is encouraged to undertake the systematic investigation outlined above to potentially uncover novel biological functions and establish this molecule as a valuable tool for chemical biology and drug discovery. Without a confirmed target, the development of detailed application notes and protocols for its use as a chemical probe is premature.

Application Notes and Protocols for 2-Mercapto-N-methylbenzamide in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide (CAS: 20054-45-9) is a crucial chemical intermediate primarily recognized for its role in the synthesis of Axitinib, a potent second-generation tyrosine kinase inhibitor.[1] Axitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a significant role in oncology by inhibiting tumor angiogenesis.[2][3] While the predominant application of this compound is in pharmaceutical manufacturing, its chemical structure, featuring a reactive thiol group, suggests potential for direct biological activity.[4]

These application notes provide a comprehensive overview of the established role of this compound as a precursor to Axitinib, detail the mechanism of action of Axitinib, and explore the unconfirmed but potential inhibitory action against enzymes such as hydroxymethyltransferase. Generic protocols for evaluating enzyme inhibition are provided to guide researchers in investigating the biological activities of this compound.

Data Presentation: Quantitative Analysis of Axitinib

As this compound is a direct precursor to Axitinib, the most relevant quantitative data pertains to the potent enzyme inhibition characteristics of the final active pharmaceutical ingredient.

| Compound | Target Enzyme | IC50 (nM) | Biological Effect |

| Axitinib | VEGFR-1 | 0.1 | Inhibition of angiogenesis |

| Axitinib | VEGFR-2 | 0.2 | Inhibition of angiogenesis |

| Axitinib | VEGFR-3 | 0.1 - 0.3 | Inhibition of angiogenesis |

| Axitinib | PDGFRβ | >1.6 | Weaker inhibition |

| Axitinib | c-KIT | >1.6 | Weaker inhibition |

Table 1: In vitro inhibitory activity of Axitinib against various receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against VEGFRs.[3]

Signaling Pathways and Mechanisms of Action

Role in Axitinib Synthesis and VEGFR Pathway Inhibition

This compound is a key building block in the multi-step synthesis of Axitinib.[1] Axitinib exerts its therapeutic effect by targeting the ATP-binding site of VEGFRs, thereby inhibiting the downstream signaling pathways that lead to angiogenesis, a critical process for tumor growth and metastasis.[2][5][6]

Potential for Covalent Enzyme Inhibition